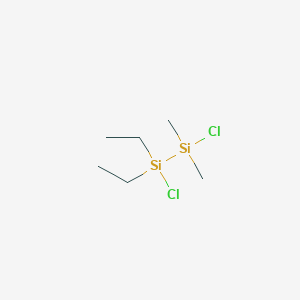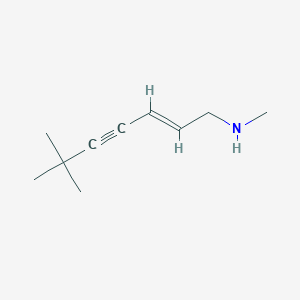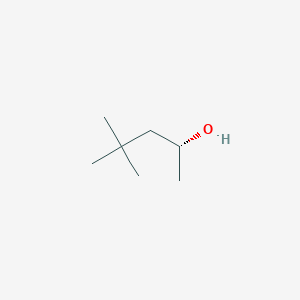
3-Fluorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorothiophene-2-carboxamide is a chemical compound with the molecular formula C5H4FNOS and a molecular weight of 145.16 g/mol. It is derived from 3-Fluorothiophene-2-carboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, including 3-Fluorothiophene-2-carboxamide, often involves the condensation of acyl chlorides and heterocyclic amine derivatives . The synthesis of thiophene derivatives has been highlighted in recent literature .Molecular Structure Analysis
The molecular structure of 3-Fluorothiophene-2-carboxamide can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . Further insights into the molecular structure can be obtained through molecular docking calculations .Physical And Chemical Properties Analysis
3-Fluorothiophene-2-carboxamide is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .properties
CAS RN |
83933-19-1 |
|---|---|
Product Name |
3-Fluorothiophene-2-carboxamide |
Molecular Formula |
C5H4FNOS |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C5H4FNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) |
InChI Key |
LDVXXYNBXAMKKO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1F)C(=O)N |
Canonical SMILES |
C1=CSC(=C1F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B3194342.png)
![1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol](/img/structure/B3194345.png)



![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3194372.png)

![Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane](/img/structure/B3194395.png)
